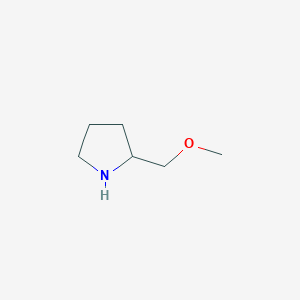
3-cyclopropyl-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2 It is characterized by a benzaldehyde core substituted with a methoxy group at the 4-position and a cyclopropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopropyl-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of isopropanol and ethyl acetate, which yields the ether product. This product can then be recrystallized or purified using isopropyl alcohol .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and cyclopropyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 3-Cyclopropyl-4-methoxybenzoic acid.
Reduction: 3-Cyclopropyl-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Cyclopropyl-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-methoxybenzaldehyde depends on its specific applicationThe aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the methoxy and cyclopropyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with a hydroxyl group at the 4-position.
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: Similar structure but with a cyclopropylmethoxy group instead of a cyclopropyl group.
Uniqueness: 3-Cyclopropyl-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
2137592-64-2 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-cyclopropyl-4-methoxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-13-11-5-2-8(7-12)6-10(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3 |
InChI Key |
FYPVFEKKSCOGHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2CC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



